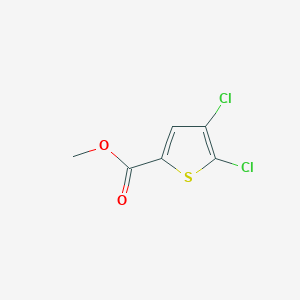

Methyl 4,5-dichlorothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4,5-dichlorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBRIDHOJYOFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743831 | |

| Record name | Methyl 4,5-dichlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89281-29-8 | |

| Record name | Methyl 4,5-dichloro-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89281-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,5-dichlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4,5-dichlorothiophene-2-carboxylate CAS number

An In-Depth Technical Guide to Methyl 4,5-dichlorothiophene-2-carboxylate

Executive Summary

This compound, identified by CAS Number 89281-29-8, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] The strategic placement of chloro-substituents on the thiophene ring, combined with the reactive carboxylate moiety, renders this compound a versatile scaffold for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the development of novel therapeutic agents, where the thiophene core often serves as a bioisosteric replacement for phenyl rings, enhancing pharmacological profiles.[2] This guide provides an in-depth analysis of its synthesis, chemical properties, reactivity, and applications, offering researchers and drug development professionals a comprehensive resource for leveraging this high-value intermediate.

The Thiophene Scaffold: A Privileged Structure in Modern Chemistry

Substituted thiophenes are a cornerstone of modern synthetic chemistry, primarily due to their prevalence in a wide array of biologically active compounds and functional materials.[3] The thiophene ring is considered a "privileged scaffold," capable of interacting with a diverse range of biological targets. Its structural and electronic properties allow it to act as a bioisostere for benzene, offering advantages such as improved metabolic stability, enhanced binding affinity, and modulated pharmacokinetic properties.[2] this compound emerges as a particularly valuable derivative, providing multiple reaction sites for molecular elaboration and diversification.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 89281-29-8 | [1] |

| Molecular Formula | C₆H₄Cl₂O₂S | |

| Molecular Weight | 211.07 g/mol | Calculated |

| Canonical SMILES | COC(=O)C1=C(Cl)C(Cl)=CS1 | N/A |

| InChIKey | YHQRMGTGABAJIA-UHFFFAOYSA-N | N/A |

| Appearance | White to off-white solid | Typical |

| Purity | Typically ≥98% | Commercial Spec |

The molecule's structure, featuring an electron-withdrawing methyl ester group at the C2 position and two chloro-substituents at the C4 and C5 positions, dictates its reactivity. The chlorine atoms activate the thiophene ring for certain reactions while also providing handles for cross-coupling chemistry.

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step process starting from more readily available precursors. The most common and logical approach involves the dichlorination of a suitable thiophene substrate followed by esterification.

Synthetic Workflow Overview

The general synthetic strategy hinges on the electrophilic chlorination of a thiophene-2-carboxylic acid derivative. The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the high reactivity of the thiophene ring allows for substitution to occur. The subsequent esterification of the resulting dichlorinated carboxylic acid yields the final product.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Esterification of 4,5-Dichlorothiophene-2-carboxylic acid

This protocol describes the conversion of the parent carboxylic acid to the methyl ester, a common final step in the synthesis. The use of dimethyl carbonate (DMC) represents a greener alternative to traditional methylating agents like methyl iodide or diazomethane.[4]

Materials:

-

4,5-Dichlorothiophene-2-carboxylic acid (CAS 31166-29-7) (1.0 eq)[5][6]

-

Dimethyl carbonate (DMC) (serves as reagent and solvent)

-

Potassium Carbonate (K₂CO₃), anhydrous (0.4 eq, catalyst)[4]

-

Toluene (co-solvent, optional)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-Dichlorothiophene-2-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (0.4 eq).

-

Reagent Addition: Add dimethyl carbonate (sufficient quantity to act as solvent, approx. 10-20 mL per gram of acid).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize any remaining base by adding 1M HCl until the solution is pH ~7.

-

Pour the mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

-

Purification:

-

Dry the combined organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Causality and Self-Validation:

-

Why Dimethyl Carbonate? DMC is a non-toxic, environmentally benign methylating agent. The byproducts are methanol and CO₂, which are less hazardous than those from traditional reagents.[4]

-

Why K₂CO₃? A mild base is required to deprotonate the carboxylic acid, forming the carboxylate anion, which is a more potent nucleophile to attack the methyl group of DMC.[4]

-

Protocol Validation: The reaction's completion is validated by the disappearance of the starting material spot and the appearance of a new, less polar product spot on TLC. The final structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its multiple reactive sites.

Caption: Reactivity map of this compound.

-

Ester Group: The methyl ester can be easily hydrolyzed back to the carboxylic acid, converted into amides via aminolysis, or reduced to the corresponding primary alcohol. This flexibility is crucial for introducing diverse functional groups.

-

Chloro-Substituents: The chlorine atoms are prime sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups. They can also undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles.

Applications in Drug Discovery

The true value of this scaffold lies in its application as an intermediate for synthesizing high-value pharmaceutical compounds. Thiophene-based molecules have demonstrated a wide range of biological activities.

-

Kinase Inhibitors: Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding pocket of kinases. Thienopyrimidine derivatives, which can be synthesized from aminothiophene precursors, are a well-established class of kinase inhibitors used in oncology.[7]

-

Anticancer Agents: Novel thiophene-dicarbohydrazide derivatives have been synthesized and shown to possess in vitro cytotoxic activity against breast cancer cell lines (MCF-7).[3]

-

Protein Degraders: The parent carboxylic acid is listed as a building block for protein degraders, suggesting the ester is a key intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and molecular glues.[6]

Spectroscopic Characterization

-

¹H NMR: A single peak (singlet) is expected in the aromatic region (δ 7.0-8.0 ppm) for the proton at the C3 position. A singlet corresponding to the methyl ester protons (O-CH₃) would appear upfield (δ 3.8-4.0 ppm).

-

¹³C NMR: Resonances for the five carbons of the thiophene ring would be observed, with the C2 (carbonyl-attached) and the chlorine-bearing carbons (C4, C5) being significantly downfield. The carbonyl carbon of the ester and the methoxy carbon will also be present at characteristic chemical shifts (approx. δ 160-165 and δ 50-55 ppm, respectively).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) with a distinctive isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.

Safety, Handling, and Storage

As a chlorinated organic compound, appropriate safety precautions are mandatory. Information is extrapolated from safety data sheets (SDS) of closely related compounds like 4,5-Dichlorothiophene-2-carboxylic acid.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[10] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation occurs.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Seek medical attention.[11]

-

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, multiple functionalization points, and the proven biological significance of its derivatives make it an indispensable building block for researchers. This guide has outlined its core properties, a robust and green synthetic approach, and its vast potential, providing a solid foundation for its application in advanced research and development projects.

References

- CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof - Google P

-

PrepChem.com. Synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate. (URL: [Link])

-

The Royal Society of Chemistry. (Supporting Information for a relevant article). (URL: [Link])

-

Amerigo Scientific. Methyl 4,5-Bis(chloromethyl)thiophene-2-carboxylate. (URL: [Link])

-

CP Lab Safety. 4, 5-Dichlorothiophene-2-carboxylic acid, min 98%, 10 grams. (URL: [Link])

-

PubChem. 4,5-Dichlorothiophene-2-carboxylic acid. (URL: [Link])

-

GSRS. 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. (URL: [Link])

-

Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 3, 23. (URL: [Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. (URL: [Link])

-

Georganics. (2023). Methyl 2-amino-3-thiophenecarboxylate – description and application. (URL: [Link])

-

PubChem. Methyl 5-chlorothiophene-2-carboxylate. (URL: [Link])

-

PubChemLite. Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate. (URL: [Link])

-

Semantic Scholar. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 58(3), 837-853. (URL: [Link])

-

ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (URL: [Link])

-

Smith ScholarWorks. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. (URL: [Link])

Sources

- 1. This compound | 89281-29-8 [chemicalbook.com]

- 2. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scholarworks.smith.edu [scholarworks.smith.edu]

- 5. 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID | 31166-29-7 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Technical Guide to Methyl 4,5-dichlorothiophene-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,5-dichlorothiophene-2-carboxylate is a halogenated heterocyclic compound that has garnered significant attention as a pivotal building block in medicinal chemistry. Its rigid thiophene core, decorated with reactive handles—a methyl ester and two chlorine atoms—makes it an exceptionally versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth examination of this compound, from its fundamental physicochemical properties and spectroscopic signature to detailed protocols for its synthesis and purification. We will explore the critical role of this molecule in the development of therapeutic agents, particularly as a key intermediate for BACE1 inhibitors investigated for Alzheimer's disease. This document is designed to serve as a comprehensive technical resource, blending established chemical principles with practical, field-proven insights to empower researchers in their synthetic and drug discovery endeavors.

Core Physicochemical & Spectroscopic Profile

The identity and purity of a synthetic building block are paramount for the success of any subsequent chemical transformation. This section details the essential properties of this compound, providing the foundational data required for its use in a research setting.

Key Properties

A summary of the compound's primary physical and chemical identifiers is presented below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 89281-29-8 | BLD Pharm[1] |

| Molecular Formula | C₆H₄Cl₂O₂S | Derived from structure |

| Molecular Weight | 211.07 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | Typical observation |

| Purity | Typically ≥98% | Commercial standard |

Note: The molecular weight is derived from the addition of a methyl group (CH₃) to the parent carboxylic acid (C₅H₂Cl₂O₂S, MW: 197.04 g/mol ) via esterification.[2][3][4]

Spectroscopic Signature

Spectroscopic analysis provides an irrefutable fingerprint of a molecule. The following data are characteristic of this compound and are essential for confirming its identity and purity post-synthesis.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the spectrum is relatively simple. A singlet is expected around ~7.6 ppm corresponding to the lone proton on the thiophene ring (H-3). A second singlet will appear further upfield, typically around ~3.9 ppm , which corresponds to the three protons of the methyl ester group (-OCH₃). The integration of these peaks should yield a 1:3 ratio.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (~160-162 ppm). The four carbons of the thiophene ring will appear in the aromatic region (~125-140 ppm), and the methyl ester carbon will be the most upfield signal (~52 ppm).

-

Mass Spectrometry (MS): When analyzed by techniques such as GC-MS (Electron Ionization), the molecular ion peak (M⁺) will be observed at m/z = 210. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible for the molecular ion peak, with M+2 and M+4 peaks at m/z = 212 and m/z = 214, respectively. The relative intensities of this cluster (approximately 9:6:1) are a definitive indicator of a dichlorinated compound.

Synthesis and Purification Protocol

The most direct and common synthesis of this compound is through the esterification of its carboxylic acid precursor. This choice is predicated on the commercial availability and stability of 4,5-dichlorothiophene-2-carboxylic acid (CAS: 31166-29-7).[1][5][6]

Rationale for Synthetic Route

Fisher esterification, using an acid catalyst in an alcohol solvent, is a classic and highly reliable method. Using methanol as both the solvent and reagent drives the reaction equilibrium towards the product. Sulfuric acid is an excellent, cost-effective catalyst for this transformation due to its high acidity and dehydrating properties.

Detailed Experimental Protocol: Fisher Esterification

Materials:

-

4,5-dichlorothiophene-2-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 mL per gram of acid)

-

Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichlorothiophene-2-carboxylic acid.

-

Reagent Addition: Add anhydrous methanol to dissolve the starting material. Once dissolved, slowly and carefully add concentrated sulfuric acid while stirring. Caution: This addition is exothermic.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

-

Reaction Monitoring (Trustworthiness): The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is 20-30% ethyl acetate in hexanes. The product ester will have a higher Rf value (be less polar) than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible by TLC.

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution (effervescence) will occur.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine. This removes residual methanol and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Validation

The crude product, typically an off-white or yellowish solid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system like methanol/water or hexanes can yield highly pure material. Purity should be confirmed by ¹H-NMR and melting point analysis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Application in Drug Discovery: A Privileged Scaffold

Thiophene-containing molecules are considered "privileged scaffolds" in medicinal chemistry.[7] Their sulfur atom can participate in hydrogen bonding, and the ring system often serves as a bioisostere for a phenyl ring, which can improve a compound's metabolic stability and binding affinity.[7]

Role as a BACE1 Inhibitor Intermediate

The primary application of 4,5-dichlorothiophene derivatives is in the synthesis of inhibitors for β-secretase 1 (BACE1).[5] BACE1 is a key enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides, which form the senile plaques in the brains of Alzheimer's disease patients. Inhibiting BACE1 is therefore a major therapeutic strategy.[5]

This compound serves as a rigid core onto which other functionalities can be built. The chlorine atoms can be displaced or used in cross-coupling reactions, and the ester can be hydrolyzed to the carboxylic acid or converted to an amide, providing multiple avenues for molecular elaboration.

Conceptual Synthetic Elaboration

The diagram below illustrates conceptually how the dichlorothiophene core can be integrated into a more complex, drug-like molecule. This is a representative scheme and not a specific synthesis.

Caption: Conceptual use of the title compound as a core scaffold.

Analytical Methodologies

Robust analytical methods are required to ensure the quality and consistency of this compound used in research.

| Method | Typical Parameters | Purpose |

| Reverse-Phase HPLC | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradientDetection: UV at 254 nm | Purity assessment and quantification |

| GC-MS | Column: Capillary (e.g., DB-5ms)Carrier Gas: HeliumDetection: Electron Ionization (EI) | Purity assessment and identity confirmation via fragmentation and isotopic pattern |

| TLC | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 20-30% Ethyl Acetate in Hexanes | Reaction monitoring and preliminary purity check |

Safety, Handling, and Storage

As with any chlorinated organic compound, appropriate safety precautions must be taken.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[1]

-

Safety: The compound may cause skin and eye irritation.[1] Avoid inhalation of dust and ingestion.

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the complex field of drug discovery. Its well-defined structure, predictable reactivity, and relevance as a precursor to high-value therapeutic targets like BACE1 inhibitors make it an indispensable tool for medicinal chemists. This guide has provided the essential technical knowledge—from synthesis to application—to utilize this building block effectively and safely, underscoring the scientific integrity required to advance modern pharmaceutical research.

References

- A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.

- Synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxyl

- Supporting Inform

- Methyl 4,5-dichlorothiophene-2-carboxyl

- The Role of 4,5-Dichlorothiophene-2-carboxylic Acid in Drug Discovery & Synthesis.

- Methyl 4,5-diaminothiophene-2-carboxyl

- Methyl 5-chlorothiophene-2-carboxyl

- 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. gsrs.

- 4, 5-Dichlorothiophene-2-carboxylic acid, min 98%, 10 grams. CP Lab Safety.

- 4,5-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S | CID 305687. PubChem.

- 31166-29-7|4,5-Dichlorothiophene-2-carboxylic acid|BLD Pharm. BLD Pharm.

- METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum. ChemicalBook.

- 35475-03-7, Methyl-5-chlorothiophene-2-carboxyl

- 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID | 31166-29-7. ChemicalBook.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Methyl 2-amino-3-thiophenecarboxylate – description and applic

Sources

- 1. 31166-29-7|4,5-Dichlorothiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 4,5-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S | CID 305687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID | 31166-29-7 [chemicalbook.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4,5-dichlorothiophene-2-carboxylate: A Comprehensive Technical Guide to Safe Handling and Application

This guide provides an in-depth technical overview of Methyl 4,5-dichlorothiophene-2-carboxylate, a halogenated heterocyclic compound increasingly utilized as a building block in medicinal chemistry and materials science.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the molecule's reactivity, toxicological profile, and the causal logic behind recommended safety protocols. Our focus is to empower laboratory personnel with the knowledge to handle this compound not just safely, but also with scientific foresight.

Compound Profile and Significance

This compound (CAS No. 89281-29-8) belongs to the class of substituted thiophenes. The thiophene ring is a well-established bioisostere for phenyl rings in drug design, often introduced to modulate metabolic stability, improve binding affinity, and enhance overall pharmacological properties.[2] The presence of two chlorine atoms on the thiophene ring, along with a methyl ester, creates a unique electronic and steric profile, making it a versatile intermediate for the synthesis of more complex molecules, including potential anti-inflammatory and anti-cancer agents.[1] However, these same features necessitate a thorough understanding of its potential hazards.

Physicochemical and Identification Data

A clear understanding of a compound's physical properties is the foundation of its safe handling and use in experimental design.

| Property | Value | Source |

| CAS Number | 89281-29-8 | [3][4] |

| Molecular Formula | C₆H₄Cl₂O₂S | [4] |

| Molecular Weight | 211.07 g/mol | Calculated |

| Appearance | White to light yellow powder/solid | [1] |

| Melting Point | Data not available; related compound Methyl 5-chlorothiophene-2-carboxylate melts at 18 °C | [1] |

| Boiling Point | Data not available; related compound Methyl 5-chlorothiophene-2-carboxylate boils at 226 °C | [1] |

| Density | Data not available; related compound Methyl 5-chlorothiophene-2-carboxylate has a density of 1.36 g/cm³ | [1] |

Hazard Analysis and Toxicological Insights

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties. While specific toxicological studies on this exact molecule are limited, the known toxicology of chlorinated hydrocarbons and substituted thiophenes provides a strong basis for a cautious approach.

GHS Hazard Classification

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2/2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)

(Note: GHS classifications are based on data for closely related compounds such as 5-chlorothiophene-2-carboxylic acid and methyl 5-chlorothiophene-2-carboxylate).[5]

Mechanistic Considerations for Toxicity

The toxicity of thiophene-containing drugs is often linked to their metabolism by cytochrome P450 (CYP450) enzymes.[6] Two primary metabolic pathways can lead to toxic effects: S-oxidation and epoxidation.[6][7]

-

S-oxidation: The sulfur atom in the thiophene ring can be oxidized to a reactive S-oxide intermediate.

-

Epoxidation: The double bonds in the thiophene ring can be oxidized to form a reactive epoxide.

Both of these intermediates are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity. Quantum chemical studies suggest that for the thiophene ring, the formation of the epoxide metabolite is both thermodynamically and kinetically more favorable than S-oxidation.[6][7] This understanding underscores the importance of minimizing exposure, as even small quantities could potentially lead to the formation of reactive metabolites.

Furthermore, chlorinated hydrocarbons as a class are known neurotoxins, and many can cause liver or kidney injury through the generation of toxic metabolites.[8] They are typically well-absorbed through the skin and by inhalation.[8]

Core Protocols for Safe Handling and Use

The following protocols are designed to be self-validating systems, where adherence to the steps inherently minimizes risk. The causality behind each step is explained to foster a deeper understanding of safety principles.

Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) exposure should be applied at all times.

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact. A lab coat is mandatory. For larger quantities, consider a chemically resistant apron or suit.

-

Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.

Weighing and Solution Preparation Workflow

This workflow is designed to contain the solid powder, which poses an inhalation risk.

Caption: Workflow for weighing and dissolving the solid compound.

-

Causality: Performing all steps within a fume hood is critical to contain any airborne particles. Using a spatula to transfer the solid, rather than pouring, minimizes the generation of dust. Capping the vessel before removing it from the balance ensures containment.

Reaction Setup and Work-up

-

Inert Atmosphere: While not explicitly stated as air-sensitive, many organic reactions benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.

-

Temperature Control: Be aware of potential exotherms, especially when running reactions at scale. Use an ice bath for cooling as needed, particularly during the addition of reactive reagents.

-

Quenching: When the reaction is complete, quench it carefully. If reactive reagents are still present, the quenching process should be done slowly and at a reduced temperature.

-

Extraction and Washing: Perform liquid-liquid extractions in a fume hood. Vent the separatory funnel frequently to release any pressure buildup.

Emergency Procedures

Rapid and correct response during an emergency is crucial.

Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.

Spill and Fire Response Workflow

Caption: Decision workflow for spill and fire emergencies.

-

Causality: In case of a fire, it's important to note that thermal decomposition may produce toxic and corrosive gases such as sulfur oxides and hydrogen chloride. Therefore, a self-contained breathing apparatus (SCBA) is essential for firefighting personnel. Using water on a chemical fire can be ineffective and may spread the material.

Stability and Reactivity

A proactive understanding of reactivity prevents hazardous situations.

-

Stability: The compound is stable under recommended storage conditions.

-

Incompatible Materials: Avoid strong oxidizing agents. Thiophenes can react violently with nitric acid and other strong oxidizers.[9][10]

-

Conditions to Avoid: Keep away from heat, sparks, and open flames. Avoid the generation of dust.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the realm of drug discovery. Its utility is matched by its potential hazards, which primarily stem from its irritant nature and the potential for metabolic activation into reactive intermediates. By understanding the scientific principles behind its reactivity and toxicology, and by rigorously adhering to the detailed handling and emergency protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this compound. The provided workflows for routine handling and emergency response serve as a clear, logical framework for minimizing risk and ensuring a safe laboratory environment.

References

-

Investigations of Chlorinated Thiophenes: A Group of Bioaccumulable Compounds Identified in the Effluents from Kraft Bleaching. (1988). Water Science & Technology. [Link]

-

CAS#:89281-29-8 | this compound. Chemsrc. [Link]

-

Thiophene. Wikipedia. [Link]

-

This compound, 95%. Advent Chembio. [Link]

-

MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]

-

Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. [Link]

-

This compound|CAS 89281-29-8. Angene. [Link]

-

Safety evaluation of substituted thiophenes used as flavoring ingredients. PubMed. [Link]

-

HAZARD SUMMARY - Thiophene. New Jersey Department of Health. [Link]

-

Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. PubMed. [Link]

-

Trichlorination Reaction of Aryl Thiophene. ResearchGate. [Link]

-

Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate. [Link]

-

4,5-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S | CID 305687. PubChem. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

-

Diverse Reactions of Thiophenes, Selenophenes, and Tellurophenes with Strongly Oxidizing I(III) PhI(L)2 Reagents. PubMed. [Link]

-

CHLORINATED HYDROCARBON PESTICIDES. AccessPharmacy. [Link]

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]

-

4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. gsrs.ncats.nih.gov. [Link]

- A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

-

Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]

- 3. This compound | 89281-29-8 [chemicalbook.com]

- 4. This compound | 89281-29-8 [sigmaaldrich.com]

- 5. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. nj.gov [nj.gov]

- 10. Diverse Reactions of Thiophenes, Selenophenes, and Tellurophenes with Strongly Oxidizing I(III) PhI(L)2 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of Methyl 4,5-dichlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution.[2] For Methyl 4,5-dichlorothiophene-2-carboxylate, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, revealing two key signals corresponding to the thiophene ring proton and the methyl ester protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene-H3 | ~7.5 - 8.0 | Singlet (s) | 1H |

| Methyl (-OCH₃) | ~3.9 | Singlet (s) | 3H |

Causality Behind Experimental Choices and Interpretation:

The chemical shift of the single proton on the thiophene ring (H3) is influenced by several factors. The electronegative chlorine atoms at positions 4 and 5, along with the electron-withdrawing carboxylate group at position 2, will deshield this proton, causing it to resonate at a relatively downfield position (higher ppm value).[1] The absence of adjacent protons results in a singlet multiplicity. The methyl protons of the ester group are in a different chemical environment and are expected to appear as a sharp singlet at around 3.9 ppm. The integration of these signals will confirm the 1:3 proton ratio.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a fingerprint of the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~160 - 165 |

| Thiophene-C2 | ~130 - 135 |

| Thiophene-C3 | ~130 - 135 |

| Thiophene-C4 | ~125 - 130 |

| Thiophene-C5 | ~125 - 130 |

| Methyl (-OCH₃) | ~52 - 55 |

Expertise & Experience in Interpretation:

The chemical shifts of the thiophene ring carbons are sensitive to the substitution pattern.[3] The two chlorinated carbons (C4 and C5) and the two carbons attached to the carboxylate and the proton (C2 and C3) are in distinct electronic environments and are expected to have slightly different chemical shifts, although they may be close. The carbonyl carbon of the ester will be the most downfield signal due to its direct attachment to two oxygen atoms.[4] The methyl carbon will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Use a longer relaxation delay (2-5 seconds) to ensure quantitative signal intensity is not required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Diagram of NMR Workflow:

Sources

A Senior Application Scientist's In-depth Technical Guide to the Solubility of Methyl 4,5-dichlorothiophene-2-carboxylate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 4,5-dichlorothiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the structural rationale for its solubility profile, provides actionable, field-proven protocols for empirical determination, and grounds its claims in established chemical principles. Our objective is to equip you not just with data, but with a predictive and methodological framework for working with this and similar compounds.

Executive Summary: Predictive Overview of Solubility

This compound is a halogenated heterocyclic compound with a moderate molecular weight. Direct, empirically determined solubility data for this specific compound in a wide range of organic solvents is not extensively published. However, based on its molecular architecture, we can make robust predictions grounded in the fundamental principle of "like dissolves like."

The molecule's structure suggests a balance of polar and non-polar characteristics. The dichlorothiophene ring and the methyl ester group introduce polarity through electronegative chlorine, sulfur, and oxygen atoms. This polarity is expected to facilitate solubility in solvents of moderate to high polarity. The overall structure, however, is not exceedingly polar, and the presence of the largely non-polar thiophene ring and the methyl group suggests that it will also exhibit some solubility in less polar solvents. Extreme non-polar solvents, such as alkanes, are less likely to be effective.

This guide will first explore the theoretical underpinnings of this prediction and then provide detailed methodologies to empirically verify and quantify the solubility of this compound in a laboratory setting.

Physicochemical Properties and Structural Analysis

To understand the solubility of this compound, a close examination of its physicochemical properties is essential.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂O₂S | |

| Molecular Weight | 211.07 g/mol | |

| Predicted Boiling Point | 281.3±35.0 °C | |

| Predicted Density | 1.500±0.06 g/cm³ | |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2–8 °C |

Note: The boiling point and density are predicted values and should be treated as estimates.

The key to predicting solubility lies in the molecule's polarity, which arises from the vector sum of all individual bond dipoles.

Caption: Structural contributions to polarity.

The electronegative chlorine and oxygen atoms create significant bond dipoles, making the molecule polar. However, the thiophene ring, while containing a heteroatom, contributes to the overall size and has aromatic character, which can interact favorably with a range of solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a spectrum of organic solvents.[1][2] This provides a strategic starting point for solvent screening in applications such as reaction chemistry, purification, and formulation.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar ester and chloro groups of the solute.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond acceptors and have strong dipole moments, which should facilitate dissolution. The lack of a hydrogen bond donor on the solute prevents it from fully capitalizing on the solvent's protic nature.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The similarity in the C-Cl bonds between the solute and solvent, along with the moderate polarity of these solvents, suggests strong miscibility. |

| Ethers | Diethyl ether | Moderate | Diethyl ether is less polar than THF but should still be a reasonably good solvent due to its ability to act as a hydrogen bond acceptor with any trace water and its general effectiveness for moderately polar organic compounds. |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvents can interact with the thiophene ring of the solute via π-π stacking. However, the polarity mismatch may limit high solubility. |

| Non-Polar | Hexane, Cyclohexane | Low to Insoluble | The significant polarity of the solute is a poor match for the non-polar nature of alkane solvents, which primarily rely on weaker van der Waals forces for solvation.[1] |

Experimental Protocols for Solubility Determination

While predictions are valuable, empirical determination is the gold standard. The following protocols are designed to be robust and self-validating for determining the solubility of this compound.

Qualitative Solubility Testing: A Rapid Screening Method

This method provides a quick assessment of solubility in various solvents, which is invaluable for initial solvent screening for reactions or chromatography.[3][4]

Objective: To rapidly classify the compound as soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, methanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent dropwise, starting with 0.1 mL.

-

Mixing: After each addition, vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Addition: Continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL, mixing and observing after each addition.

-

Classification:

-

Soluble: If all the solid dissolves at any point.

-

Partially Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.

-

Causality and Self-Validation: This stepwise addition of solvent allows for a more nuanced observation than simply adding a large volume at once. By starting with a small amount of solvent, you can more easily distinguish between high, moderate, and low solubility. The use of a vortex mixer ensures that the lack of dissolution is due to true insolubility rather than poor mixing.

Caption: Workflow for qualitative solubility screening.

Quantitative Solubility Determination: The Shake-Flask Method

For applications requiring precise solubility values (e.g., formulation development, crystallization process design), a quantitative method is necessary. The isothermal shake-flask method is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature, expressed in units such as mg/mL or mol/L.

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Scintillation vials or glass flasks with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial (ensure solid remains after equilibrium).

-

Solvent Addition: Accurately pipette a known volume of the solvent into the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-72 hours) to ensure saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original solubility by accounting for the dilution factor.

Causality and Self-Validation: The use of excess solid ensures that the solution reaches true equilibrium saturation. The extended equilibration time and controlled temperature are critical for reproducibility. Filtering the aliquot is a crucial step to prevent inflation of the solubility measurement by undissolved particles. A robust, validated analytical method (HPLC/GC) for quantification is the cornerstone of this protocol's accuracy.

Caption: Shake-flask method for quantitative solubility.

Conclusion and Recommendations for the Researcher

The solubility of this compound is dictated by its moderately polar structure, featuring both polar functional groups and a less polar aromatic ring. This guide predicts high solubility in polar aprotic and chlorinated solvents, moderate to high solubility in polar protic solvents, and poor solubility in non-polar aliphatic solvents.

For the practicing scientist, these predictions serve as a robust starting point. However, for critical applications, the experimental protocols provided herein are essential for obtaining precise and reliable data. It is strongly recommended to begin with the qualitative screening method to efficiently identify a range of suitable solvents before committing to the more resource-intensive quantitative shake-flask method for final solubility determination. Always ensure that the analytical method used for quantification is validated for accuracy, precision, and linearity.

References

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

-

Comparison of the polarity of organic solvents. (2022, October 13). uHPLCs. [Link]

-

Studylib. Qualitative Analysis of Organic Compounds: Solubility. [Link]

-

The Department of Chemistry, UWI, Mona, Jamaica. Qualitative Analysis of Organic Compounds. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 4,5-dichlorothiophene-2-carboxylate

Abstract

Methyl 4,5-dichlorothiophene-2-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its inherent reactivity, dictated by the substituted thiophene ring and the methyl ester functionality, necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the chemical stability of this compound, detailing potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work.

Introduction: The Chemical Significance of this compound

This compound, with the CAS Number 89281-29-8, is a halogenated thiophene derivative. The thiophene ring is a common scaffold in medicinal chemistry, and the presence of chloro- and carboxyl- substituents provides multiple reaction sites for molecular elaboration. The stability of this compound is paramount, as degradation can lead to the formation of impurities that may compromise the outcome of subsequent synthetic steps and the purity of the final product. A foundational understanding of its stability is therefore not merely a matter of good laboratory practice but a critical component of robust process development and quality control.

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors, including temperature, light, moisture, and the presence of reactive chemicals. While the compound is generally stable under proper conditions, deviations from the recommended storage protocols can initiate degradation through several mechanisms.

Hydrolytic Stability

The methyl ester group in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can undergo reversible hydrolysis to yield 4,5-dichlorothiophene-2-carboxylic acid and methanol. To maintain the integrity of the ester, contact with acidic conditions, especially in aqueous environments, should be avoided.

-

Base-Catalyzed Hydrolysis (Saponification): Alkaline conditions promote the irreversible hydrolysis of the ester to form the corresponding carboxylate salt and methanol. This reaction is typically faster and more complete than acid-catalyzed hydrolysis.[1] Therefore, it is crucial to avoid exposure to basic substances.

Thermal Stability

Photostability

Chlorinated aromatic compounds can be susceptible to photodegradation upon exposure to ultraviolet (UV) light. The energy from UV radiation can be sufficient to induce cleavage of the carbon-chlorine bonds, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. To prevent photodegradation, the compound should always be stored in light-resistant containers.

Oxidative Stability

The thiophene ring, while aromatic, can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. Oxidation can occur at the sulfur atom, potentially forming a thiophene-S-oxide, which can be unstable and undergo further reactions.[2] Safety Data Sheets for this compound consistently warn against storage with oxidizing agents.

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following protocols are recommended to ensure the long-term integrity of this compound.

Storage Conditions

To mitigate the risks of degradation, the following storage conditions are imperative:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | Minimizes the rate of potential thermal degradation. |

| Light | Store in a dark place, using amber or opaque containers. | Prevents photodegradation initiated by UV light exposure. |

| Atmosphere | Store in a dry environment under an inert atmosphere (e.g., nitrogen or argon) if possible. | Minimizes contact with moisture to prevent hydrolysis and with oxygen to prevent oxidation. |

| Container | Keep container tightly closed. | Prevents ingress of moisture and air. |

| Ventilation | Store in a well-ventilated area. | Ensures that any potential vapors do not accumulate. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids chemical reactions that can lead to degradation of the compound. |

Experimental Handling Protocol

Adherence to a strict handling protocol is essential to prevent contamination and degradation during experimental use.

Step-by-Step Handling Workflow:

-

Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture from the air onto the cold compound.

-

Inert Atmosphere: For sensitive reactions or long-term experiments, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

-

Dispensing: Use clean, dry spatulas and glassware for dispensing the solid. Avoid introducing any contaminants into the storage container.

-

Resealing: After dispensing, securely reseal the container, ensuring the cap is tight. If the container has been opened multiple times, consider flushing the headspace with an inert gas before resealing.

-

Cleaning: Clean any spills promptly and thoroughly. Wash hands and any exposed skin after handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Logical Flow for Handling and Storage:

Caption: Workflow for the proper storage and handling of this compound.

Self-Validating Systems for Protocol Adherence

To ensure the consistent quality of this compound within a research setting, the implementation of self-validating systems is recommended:

-

Log Sheets: Maintain a log sheet for each container, documenting the date of receipt, date of first opening, and each subsequent use. This helps track the exposure of the compound to ambient conditions.

-

Periodic Purity Checks: For long-term storage or for critical applications, periodically re-analyze the purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This can help detect the onset of degradation before it significantly impacts experimental results.

-

Visual Inspection: Before each use, visually inspect the compound for any changes in color or consistency, which could indicate degradation.

Conclusion

The stability of this compound is robust when stored under the recommended conditions of a cool, dark, dry, and inert environment. The primary degradation pathways to consider are hydrolysis of the methyl ester, photodegradation of the chlorinated thiophene ring, and oxidation. By adhering to the stringent storage and handling protocols outlined in this guide, researchers and scientists can ensure the integrity and purity of this valuable synthetic intermediate, thereby contributing to the reliability and reproducibility of their scientific endeavors.

References

-

Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Thiophene. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 4,5-dichlorothiophene-2-carboxylate for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Dichlorinated Thiophenes in Drug Discovery

Methyl 4,5-dichlorothiophene-2-carboxylate is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its thiophene core, a well-established bioisostere for the phenyl ring, offers unique electronic and steric properties that can enhance the pharmacological profile of drug candidates. The presence of two chlorine atoms on the thiophene ring provides multiple reactive sites, making it a versatile intermediate for the synthesis of complex molecular architectures.

This guide will provide a detailed exploration of this valuable chemical entity, offering practical insights for its procurement, synthesis, and application in research and development.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89281-29-8 | N/A |

| Molecular Formula | C₆H₄Cl₂O₂S | N/A |

| Molecular Weight | 211.07 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 63-65 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone) | N/A |

Spectral Data for Characterization:

The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methyl ester protons (CH₃) at approximately 3.9 ppm and a singlet for the proton on the thiophene ring (at position 3) around 7.5-7.7 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the thiophene ring (typically in the range of 120-140 ppm), and the methyl carbon of the ester (around 52 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other significant peaks will correspond to C-Cl and C-S stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms.

Commercial Availability: Sourcing High-Quality Starting Material

A reliable supply of high-purity starting materials is a critical first step in any research and development program. This compound is available from a number of reputable chemical suppliers. When selecting a supplier, it is essential to consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., Certificate of Analysis with NMR and HPLC data).

Table 2: Prominent Commercial Suppliers

| Supplier | Purity | Notes |

| Sigma-Aldrich | ≥97% | A well-established supplier with extensive technical data and support. |

| Advent Chembio | 95% | Offers various pack sizes suitable for research and development.[1] |

| Parchem | Custom synthesis available | Specializes in specialty chemicals and can provide custom quantities. |

| Ambeed, Inc. | Varies | A supplier of building blocks for drug discovery. |

| BLD Pharm | Varies | Offers a range of chemical products for research and industry.[2] |

| ChemShuttle | 95% | Provides custom synthesis and a catalog of specialty chemicals.[3] |

| Apollo Scientific | >98% | A UK-based supplier of fine chemicals for research. |

This is not an exhaustive list, and researchers are encouraged to evaluate multiple suppliers to find the best fit for their specific needs.

Synthesis of this compound: A Step-by-Step Protocol

While readily available commercially, an in-house synthesis of this compound may be desirable for cost-effectiveness in large-scale applications or for the preparation of specialized analogs. The most common synthetic route involves the chlorination of a suitable thiophene precursor followed by esterification.

A plausible and efficient two-step synthesis starting from commercially available 2-thiophenecarboxylic acid is outlined below. This protocol is based on established chemical principles for the chlorination of thiophenes and subsequent esterification.

Step 1: Synthesis of 4,5-Dichlorothiophene-2-carboxylic Acid

The direct chlorination of 2-thiophenecarboxylic acid can be challenging to control. A more reliable method involves the use of a milder and more selective chlorinating agent like N-chlorosuccinimide (NCS).

Sources

An In-depth Technical Guide to the Reactivity of Dichlorinated Thiophene Esters

Foreword: The Dichotomy of Reactivity in Dichlorinated Thiophene Esters

Dichlorinated thiophene esters represent a fascinating and highly versatile class of building blocks in modern organic synthesis. Their utility, particularly in the realms of pharmaceutical and materials science, stems from a unique electronic profile. The thiophene core, an electron-rich aromatic heterocycle, is rendered electron-deficient by the presence of two strongly electron-withdrawing chlorine atoms and an ester functionality. This electronic dichotomy is the very heart of their reactivity, enabling a diverse array of chemical transformations that are often challenging with simpler thiophene derivatives. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing the reactivity of these valuable synthons, moving beyond mere procedural descriptions to elucidate the underlying mechanistic considerations that drive experimental success.

The Electronic Landscape of Dichlorinated Thiophene Esters: A Tale of Induction and Resonance

The reactivity of any aromatic system is fundamentally dictated by the distribution of electron density within the ring. In dichlorinated thiophene esters, this distribution is a delicate balance of competing electronic effects.

-

The Thiophene Core: Inherently electron-rich due to the lone pairs on the sulfur atom participating in the π-system, the thiophene ring is predisposed to electrophilic aromatic substitution.[1]

-

The Chlorine Substituents: As highly electronegative atoms, the two chlorine substituents exert a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the thiophene ring, making it less susceptible to classical electrophilic attack.

-

The Ester Group: The ester functionality is also electron-withdrawing, primarily through a resonance effect (-M) and to a lesser extent, an inductive effect (-I). This further deactivates the ring towards electrophiles.

The cumulative effect of these electron-withdrawing groups is a thiophene ring that is significantly more electron-poor than its unsubstituted counterpart. This electronic depletion has profound implications for its reactivity, most notably by activating the ring towards nucleophilic aromatic substitution and providing distinct regioselectivity in transition-metal-catalyzed cross-coupling reactions.

Navigating the Reactive Pathways: A Symphony of Controlled Transformations

The unique electronic nature of dichlorinated thiophene esters opens up a rich and varied landscape of chemical transformations. Understanding the interplay of the substituents is key to harnessing their synthetic potential.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Perhaps the most powerful application of dichlorinated thiophene esters lies in their utility as substrates for a variety of palladium-catalyzed cross-coupling reactions.[2] The carbon-chlorine bonds of the thiophene ring serve as excellent handles for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a cornerstone of modern organic synthesis.[3] Dichlorinated thiophene esters are excellent substrates for this reaction, allowing for the selective formation of mono- or diarylated products.[4][5]

Key Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The electron-deficient nature of the dichlorinated thiophene ring facilitates the initial oxidative addition step, which is often rate-limiting.

Experimental Protocol: Selective Mono-arylation of a Dichlorinated Thiophene Ester via Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add the dichlorinated thiophene ester (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand such as SPhos or XPhos (0.04 equiv.).

-

Solvent and Base: Add a degassed mixture of toluene and water (e.g., 10:1 v/v) and a suitable base, typically potassium carbonate or potassium phosphate (3.0 equiv.).

-

Reaction Execution: The reaction mixture is thoroughly degassed by bubbling with argon for 15-20 minutes. The flask is then sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Couplings of Dichlorinated Thiophene Esters

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 88 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 24 | 75 |

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

The Stille coupling utilizes organotin reagents as the nucleophilic partner.[6][7] While the toxicity of organotin compounds is a significant drawback, the Stille reaction offers a high degree of functional group tolerance and is often successful where other coupling methods fail.[8][9]

Key Mechanistic Considerations: The catalytic cycle of the Stille reaction is analogous to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[6] The transmetalation step is often the rate-determining step and can be accelerated by the use of additives such as copper(I) salts.[8]

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides.[10][11] Dichlorinated thiophene esters are suitable substrates for this reaction, enabling the synthesis of a wide variety of aminothiophene derivatives.[12][13]

Key Mechanistic Considerations: The catalytic cycle for the Buchwald-Hartwig amination is more complex than that for C-C coupling reactions and is highly dependent on the choice of ligand and base.[13] Generally, it involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to furnish the arylamine and regenerate the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of a Dichlorinated Thiophene Ester

-

Reaction Setup: In a glovebox, to a vial add the dichlorinated thiophene ester (1.0 equiv.), palladium(II) acetate (0.02 equiv.), a suitable ligand (e.g., Xantphos or Josiphos, 0.04 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate (1.4 equiv.).

-

Addition of Reactants: Add the amine (1.2 equiv.) and a dry, degassed solvent such as toluene or dioxane.

-

Reaction Execution: The vial is sealed and heated to the desired temperature (typically 80-120 °C) with stirring.

-

Monitoring and Workup: The reaction is monitored by LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove inorganic salts.

-

Purification: The filtrate is concentrated, and the residue is purified by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA r): Exploiting the Electron-Deficient Ring

The pronounced electron-withdrawing character of the two chlorine atoms and the ester group makes the dichlorinated thiophene ester ring susceptible to nucleophilic aromatic substitution (SNA r).[14][15] This provides a complementary approach to the cross-coupling reactions for the introduction of heteroatom nucleophiles.